(+-)-4alpha-(2,6-Diaminopurin-9-yl)cyclopent-2-ene-1alpha-ylmethanol
CAS No.:
Cat. No.: VC16536264
Molecular Formula: C11H14N6O
Molecular Weight: 246.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N6O |
|---|---|
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | [4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol |
| Standard InChI | InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16) |
| Standard InChI Key | ZKJUXHDSLJYKED-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₁₄N₆O and a molecular weight of 246.27 g/mol . Its structure comprises a 2,6-diaminopurine base linked to a cyclopentene ring substituted with a hydroxymethyl group at the 1α position (Figure 1). The racemic (±) designation indicates the presence of both enantiomers, though stereochemical details remain under investigation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₆O | |
| Molecular Weight | 246.27 g/mol | |
| CAS Number | 906626-51-5 | |
| Synonyms | Abacavir Related Compound A |
Stereochemical Considerations
The cyclopentene ring introduces stereoisomerism, with the 1α-hydroxymethyl and 4α-purine substituents defining spatial orientation. Computational modeling suggests that the purine moiety adopts a syn conformation relative to the cyclopentene ring, potentially influencing DNA-binding affinity.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically begins with 2,6-diaminopurine, which undergoes glycosylation with a functionalized cyclopentene intermediate. Key steps include:
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Activation of Cyclopentene: The cyclopentene-methanol backbone is prepared via Diels-Alder reactions or ring-closing metathesis.
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Nucleophilic Coupling: Mitsunobu or SN2 reactions attach the purine base to the cyclopentene at the 4α position.
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Racemic Resolution: Chiral chromatography or enzymatic methods separate enantiomers, though most studies use the racemic mixture .
Table 2: Synthetic Yields and Conditions
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclopentene formation | 65–70 | TiCl₄, −78°C, 12 hrs |
| Purine coupling | 50–55 | DIAD, Ph₃P, THF, 0°C |
| Final purification | 85–90 | HPLC (C18 column) |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, D₂O) reveals peaks at δ 8.21 (s, 1H, purine H8), 6.15 (m, 2H, cyclopentene), and 3.72 (m, 2H, CH₂OH).
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Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 247.12, consistent with the molecular formula .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits DNA polymerase α (IC₅₀ = 2.3 µM) and reverse transcriptase (IC₅₀ = 4.7 µM), likely through competitive binding at the nucleotide pocket. Structural analogs demonstrate >90% suppression of HIV-1 replication in vitro at 10 µM.
Applications in Medicinal Chemistry
Antiviral Drug Development
As a nucleoside analog, it incorporates into viral DNA, causing chain termination. Patent US20130259924A1 highlights its role in producing modified polynucleotides for biologics, enhancing mRNA stability for vaccines .
Oncology
Preclinical studies in murine models show a 40% reduction in tumor volume after 21 days (5 mg/kg daily). Synergy with cisplatin increases efficacy by 1.8-fold, likely due to enhanced DNA damage.
| Supplier | Purity (%) | Price (USD/mg) |
|---|---|---|
| LEAPCHEM | 98.5 | 12.50 |
| Guoyungurui | 95.0 | 9.80 |
Future Research Directions
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Enantiomer-Specific Activity: Resolving racemic mixtures to compare (R) and (S) forms.
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Prodrug Formulations: Phosphorylation or PEGylation to enhance bioavailability.
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In Vivo Toxicology: Chronic toxicity studies in non-human primates.
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